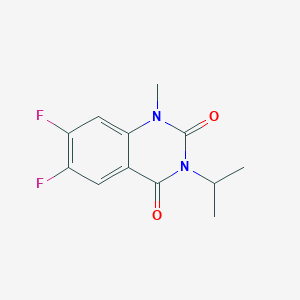
6,7-difluoro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Difluoro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. This particular compound features fluorine atoms at the 6 and 7 positions, an isopropyl group at the 3 position, and a methyl group at the 1 position, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from readily available precursors. One common method includes:
Nitration and Reduction: Starting with a suitable aromatic precursor, nitration followed by reduction can introduce amino groups at desired positions.
Cyclization: The amino groups can then undergo cyclization with appropriate reagents to form the quinazoline core.
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions can be achieved using electrophilic fluorinating agents such as Selectfluor.
Alkylation: The isopropyl and methyl groups are introduced through alkylation reactions using alkyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amino or thio-substituted quinazolines.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine:
Anticancer Agents: Quinazoline derivatives are often explored for their anticancer properties, and this compound could be a candidate for further investigation.
Antimicrobial Agents: Potential use as an antimicrobial agent due to its fluorinated structure.
Industry:
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6,7-difluoro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity towards these targets, while the quinazoline core can interact with various biological pathways.
相似化合物的比较
6,7-Difluoroquinazoline: Lacks the isopropyl and methyl groups, potentially altering its biological activity.
3-Isopropylquinazoline: Does not have fluorine atoms, which can affect its chemical reactivity and biological properties.
1-Methylquinazoline: Similar core structure but without the additional substituents, leading to different applications.
Uniqueness: 6,7-Difluoro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione is unique due to the combination of fluorine atoms, isopropyl, and methyl groups, which collectively contribute to its distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
6,7-difluoro-1-methyl-3-propan-2-ylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c1-6(2)16-11(17)7-4-8(13)9(14)5-10(7)15(3)12(16)18/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFXJPSFESYLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC(=C(C=C2N(C1=O)C)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













